molecular formula C16H14N2O3S2 B2981903 N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2379987-27-4

N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2981903
CAS No.: 2379987-27-4
M. Wt: 346.42
InChI Key: QJORMWMTAGPLLQ-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide is a structurally complex molecule featuring a 3,3'-bithiophene core linked to a furan-2-ylmethyl group via an ethanediamide bridge. The ethanediamide linker provides hydrogen-bonding capabilities and molecular flexibility, which may influence both physicochemical properties and biological interactions .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c19-15(17-7-13-2-1-4-21-13)16(20)18-8-14-6-12(10-23-14)11-3-5-22-9-11/h1-6,9-10H,7-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJORMWMTAGPLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure incorporating bithiophene and furan moieties, may exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2S2C_{18}H_{18}N_2O_2S_2, with a molecular weight of approximately 346.47 g/mol. The structure features a bithiophene backbone linked to a furan group via an ethylene diamine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H18N2O2S2C_{18}H_{18}N_2O_2S_2
Molecular Weight346.47 g/mol
CAS Number2415602-31-0

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives featuring bithiophene structures have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
    • It has been suggested that the electron-rich bithiophene unit can interact with cellular targets, leading to disruption of cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties against a range of pathogens. The bithiophene and furan components may enhance membrane permeability or disrupt metabolic pathways in bacteria.

  • Case Studies :
    • A study on related thiophene derivatives indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The furan moiety's role in enhancing bioactivity through increased lipophilicity has been noted.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds containing furan rings are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

  • Research Findings :
    • Experimental models have shown that such compounds can reduce levels of TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory conditions.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
MCF7 (Breast Cancer)12.0
A549 (Lung Cancer)8.7

In Vivo Studies

Preliminary in vivo studies have demonstrated the compound's potential efficacy in tumor reduction in animal models, suggesting its viability as a lead compound for further development.

Comparison with Similar Compounds

Structural Features

Core Structure and Substituents
  • Target Compound :

    • Core : 3,3'-Bithiophene.
    • Substituents : Ethanediamide-linked furan-2-ylmethyl and [3,3'-bithiophene]-5-ylmethyl groups.
    • Key Structural Traits : High conjugation (bithiophene), heteroatom diversity (furan), and hydrogen-bonding capacity (ethanediamide) .
  • Compounds 5a-5d (Sulfamoyl Phenyl Derivatives) :

    • Core : Sulfamoyl phenyl group.
    • Substituents : Varying acyl chains (C4–C7).
    • Key Structural Traits : Flexible aliphatic chains reduce crystallinity, as evidenced by decreasing melting points (180–182°C for 5a vs. 143–144°C for 5d) with increasing chain length .
  • Ranitidine-Related Compounds: Core: Furan-sulfide-nitro scaffold. Substituents: Dimethylaminomethylfuran and nitroacetamide groups. Key Structural Traits: Polar functional groups (nitro, sulfide) enhance stability under acidic conditions, critical for gastrointestinal drug applications .
  • N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide :

    • Core : Ethanediamide.
    • Substituents : 2,4-Dimethoxyphenyl and pyridinylethyl groups.
    • Key Structural Traits : Pyridine enhances solubility in polar solvents, while methoxy groups contribute to lipophilicity .
Table 1: Structural Comparison
Compound Core Structure Substituents Melting Point (°C) Key Functional Groups
Target Compound Bithiophene-ethanediamide Furan-2-ylmethyl, [3,3'-bithiophene]-5-yl Not reported Ethanediamide, bithiophene
5a (Butyramide Derivative) Sulfamoyl phenyl Butyryl chain (C4) 180–182 Sulfonamide, acyl chain
Ranitidine-Related B Furan-sulfide Dimethylaminomethylfuran, nitroacetamide Not reported Nitro, sulfide, dimethylamino
Ethanediamide Ethanediamide 2,4-Dimethoxyphenyl, pyridinylethyl Not reported Pyridine, methoxy

Electronic and Physicochemical Properties

Electronic Effects
  • The target compound’s bithiophene core facilitates electron delocalization, which is critical for charge transport in electronic devices. In contrast, the ranitidine-related compounds rely on the electron-donating dimethylamino group to modulate furan reactivity, as seen in their selective formylation behavior .
  • Compounds 5a-5d exhibit minimal electronic conjugation due to their aliphatic acyl chains, resulting in lower thermal stability compared to aromatic systems .
Solubility and Stability
  • The target compound’s furan and ethanediamide groups may improve solubility in polar aprotic solvents (e.g., DMF, THF), whereas the ranitidine-related compounds demonstrate enhanced aqueous solubility due to ionic interactions (e.g., hemifumarate salts) .
  • N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide () leverages pyridine’s basicity for improved solubility in acidic media, a trait absent in the target compound .

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